tert-Butyl methylsulfonylcarbamate
Overview
Description
tert-Butyl methylsulfonylcarbamate is a chemical compound with the molecular formula C6H13NO4S and a molecular weight of 195.24 g/mol . It is commonly used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions . The compound is characterized by its white to yellow solid form and is typically stored at low temperatures to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl methylsulfonylcarbamate can be synthesized through various methods. One common approach involves the reaction of tert-butyl carbamate with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds at room temperature and yields the desired product with high purity.
Another method involves the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methylsulfonylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methylsulfonyl group is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in the presence of a base like triethylamine.
Deprotection Reactions: Trifluoroacetic acid is commonly used to remove the tert-butyl group under mild conditions.
Major Products Formed
Substitution Reactions: The major products are typically the substituted carbamates where the methylsulfonyl group is replaced by the nucleophile.
Deprotection Reactions: The major product is the free amine after removal of the tert-butyl group.
Scientific Research Applications
tert-Butyl methylsulfonylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl methylsulfonylcarbamate primarily involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The methylsulfonyl group enhances the stability of the carbamate, making it resistant to hydrolysis under basic conditions . The compound can be easily deprotected under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar to tert-butyl methylsulfonylcarbamate, it is used as a protecting group for amines but lacks the methylsulfonyl group, making it less stable under certain conditions.
N-Boc-methanesulfonamide: This compound also contains a tert-butyl group and a methanesulfonyl group, but it is used for different applications in organic synthesis.
Uniqueness
This compound is unique due to its combination of the tert-butyl and methylsulfonyl groups, providing both stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic routes where selective protection and deprotection of amines are required .
Properties
IUPAC Name |
tert-butyl N-methylsulfonylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c1-6(2,3)11-5(8)7-12(4,9)10/h1-4H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIZFMKSOHADOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435282 | |
Record name | tert-Butyl methylsulfonylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147751-16-4 | |
Record name | tert-Butyl methylsulfonylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50435282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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